2-(4-Bromophenyl)azepane
CAS No.:
Cat. No.: VC2003537
Molecular Formula: C12H16BrN
Molecular Weight: 254.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16BrN |
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Molecular Weight | 254.17 g/mol |
IUPAC Name | 2-(4-bromophenyl)azepane |
Standard InChI | InChI=1S/C12H16BrN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |
Standard InChI Key | KVYLZYCUTHZRNA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(NCC1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
2-(4-Bromophenyl)azepane consists of a seven-membered azepane ring with a 4-bromophenyl group attached at position 2. The compound has the CAS registry number 383129-24-6 and is characterized by the molecular formula C12H16BrN with a molecular weight of 254.17 g/mol .
The structure features a saturated azepane ring, which contains a nitrogen atom, connected to a phenyl ring that bears a bromine atom at the para position. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Table 1: Chemical Properties of 2-(4-Bromophenyl)azepane
Physical and Chemical Properties
Structural Characteristics
The compound possesses a basic nitrogen atom within the azepane ring, which can participate in various chemical reactions, including alkylation, acylation, and coordination with transition metals. The bromine atom at the para position of the phenyl ring offers opportunities for functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig coupling, making this compound valuable as a synthetic intermediate.
Reactivity
The reactivity of 2-(4-Bromophenyl)azepane can be anticipated based on its structural features:
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The nitrogen atom in the azepane ring can act as a nucleophile or base in various reactions.
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The bromine atom on the phenyl ring serves as a site for cross-coupling reactions, allowing for further functionalization.
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The C-2 position, being adjacent to the nitrogen atom, may exhibit enhanced acidity, potentially enabling further functionalization under appropriate conditions.
Biological Activity and Applications
Synthetic Applications
2-(4-Bromophenyl)azepane can serve as a valuable building block in organic synthesis, particularly in the preparation of more complex azepane derivatives. The bromine functionality provides a handle for further modification through various metal-catalyzed coupling reactions, enabling the synthesis of elaborate structures for medicinal chemistry and materials science applications.
Furthermore, this compound could potentially be utilized in structure-activity relationship studies to investigate the impact of azepane substitution patterns on biological activities, contributing to rational drug design efforts.
Hazard Category | Potential Classification | Precautionary Measures |
---|---|---|
Skin Contact | Irritation (Category 2) | Wear protective gloves; wash thoroughly after handling |
Eye Contact | Irritation (Category 2A) | Wear eye protection; rinse cautiously with water if exposed |
Inhalation | Respiratory irritation (Category 3) | Use in well-ventilated areas; avoid breathing dust/vapors |
Current Research Trends and Future Perspectives
Synthetic Methodology Development
The development of efficient synthetic routes to access substituted azepanes, including 2-(4-Bromophenyl)azepane, represents an active area of research. Advanced methods for constructing and functionalizing the azepane scaffold continue to emerge, offering new opportunities for preparing diverse derivatives with tailored properties.
Recent advances in transition metal catalysis, particularly gold-catalyzed methods for azepane synthesis, highlight the ongoing evolution of synthetic approaches in this field . These methodologies could potentially be adapted for the efficient preparation of 2-(4-Bromophenyl)azepane and related compounds.
Future Research Directions
Several promising avenues for future research on 2-(4-Bromophenyl)azepane can be identified:
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Development of optimized synthetic routes specifically targeting this compound and related derivatives.
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Comprehensive characterization of its physical, chemical, and spectroscopic properties.
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Systematic evaluation of its biological activities, particularly in relation to the known bioactivities of other azepane derivatives.
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Exploration of its utility as a building block in the preparation of complex molecular architectures for medicinal chemistry and materials science applications.
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Investigation of structure-activity relationships to understand the impact of substitution patterns on the azepane scaffold.
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